3-bromo-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide
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Overview
Description
3-bromo-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide is an organic compound that features a furan ring substituted with a bromine atom and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide typically involves the following steps:
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amidation: The brominated furan is then reacted with an appropriate amine, such as 2-cyclopropyl-2-oxoethylamine, under conditions that facilitate the formation of the carboxamide bond. This can be achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the furan ring or the carboxamide group.
Cyclization Reactions: The presence of the cyclopropyl group allows for potential ring-opening and cyclization reactions under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized derivatives, potentially introducing hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives, potentially converting the carboxamide to an amine.
Scientific Research Applications
3-bromo-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carboxamide group can facilitate binding to specific sites, while the cyclopropyl group may influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(2-oxoethyl)furan-2-carboxamide: Lacks the cyclopropyl group, potentially altering its reactivity and biological activity.
3-chloro-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide: Substitution of bromine with chlorine, which may affect its chemical properties and interactions.
N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide:
Uniqueness
The unique combination of the bromine atom, cyclopropyl group, and furan ring in 3-bromo-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide contributes to its distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-N-(2-cyclopropyl-2-oxoethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-4-15-9(7)10(14)12-5-8(13)6-1-2-6/h3-4,6H,1-2,5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOILAEDGMWVJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CNC(=O)C2=C(C=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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